Cas no 13856-85-4 (1-(4-Chlorophenyl)propan-1-ol)

1-(4-Chlorophenyl)propan-1-ol structure
1-(4-Chlorophenyl)propan-1-ol structure
Nome del prodotto:1-(4-Chlorophenyl)propan-1-ol
Numero CAS:13856-85-4
MF:C9H11ClO
MW:170.636041879654
CID:192072
PubChem ID:83774

1-(4-Chlorophenyl)propan-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(4-Chlorophenyl)propan-1-ol
    • Benzenemethanol,4-chloro-a-ethyl-
    • P-CHLORO-ALPHA-ETHYLBENZYL ALCOHOL
    • 4-Chloro-alpha-ethylbenzyl alcohol
    • Einecs 237-591-1
    • 1-(4-Chlorophenyl)propane-1-ol
    • α-Ethyl-4-chlorobenzenemethanol
    • 4-Chloro-α-ethylbenzenemethanol
    • 4-Chloro-a-ethyl-benzenemethanol
    • BenzeneMethanol, 4-chloro-a-ethyl-
    • N12135
    • Z228586168
    • Benzenemethanol, 4-chloro-.alpha.-ethyl-
    • AKOS000124771
    • 4-chloro-alpha-ethylbenzylalcohol
    • 13856-85-4
    • CS-0216727
    • SCHEMBL868462
    • 4-Chloro-a-Ethylbenzyl Alcohol
    • CHEMBL2251579
    • 4-Chloro-.alpha.-ethylbenzyl alcohol
    • DTXSID70930148
    • SB83968
    • 1-(4-Chlorophenyl)-propan-1-ol
    • AKOS022180872
    • (4-chlorophenyl)propanol
    • EN300-56123
    • TXAWBKBMGZKBNN-UHFFFAOYSA-N
    • 1-(4-chlorophenyl)-1-propanol
    • (S)-1-(4-CHLOROPHENYL)-1-PROPANOL
    • Inchi: 1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3
    • Chiave InChI: TXAWBKBMGZKBNN-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)C(CC)O

Proprietà calcolate

  • Massa esatta: 170.049843
  • Massa monoisotopica: 170.049843
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 108
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • Superficie polare topologica: 20.2
  • XLogP3: 2.6

Proprietà sperimentali

  • Densità: 1.145
  • Punto di ebollizione: 257.5°C at 760 mmHg
  • Punto di infiammabilità: 109.5°C
  • Indice di rifrazione: 1.541

1-(4-Chlorophenyl)propan-1-ol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-56123-5.0g
1-(4-chlorophenyl)propan-1-ol
13856-85-4 95%
5g
$262.0 2023-05-03
Enamine
EN300-56123-0.5g
1-(4-chlorophenyl)propan-1-ol
13856-85-4 95%
0.5g
$66.0 2023-05-03
Enamine
EN300-56123-1.0g
1-(4-chlorophenyl)propan-1-ol
13856-85-4 95%
1g
$85.0 2023-05-03
TRC
C375565-500mg
1-(4-Chlorophenyl)propan-1-ol
13856-85-4
500mg
$ 210.00 2022-04-01
Enamine
EN300-56123-10.0g
1-(4-chlorophenyl)propan-1-ol
13856-85-4 95%
10g
$421.0 2023-05-03
Enamine
EN300-56123-0.05g
1-(4-chlorophenyl)propan-1-ol
13856-85-4 95%
0.05g
$20.0 2023-05-03
1PlusChem
1P009HVZ-25g
4-chloro-alpha-ethylbenzyl alcohol
13856-85-4 97%
25g
$551.00 2024-06-21
Aaron
AR009I4B-25g
4-chloro-alpha-ethylbenzyl alcohol
13856-85-4 95%
25g
$630.00 2025-02-10
Chemenu
CM460544-25g
4-chloro-alpha-ethylbenzyl alcohol
13856-85-4 95%+
25g
$935 2022-06-13
TRC
C375565-100mg
1-(4-Chlorophenyl)propan-1-ol
13856-85-4
100mg
$ 50.00 2022-04-01
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